Dictamnine

Übersicht

Beschreibung

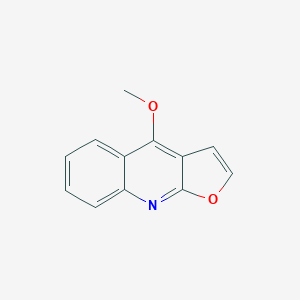

Dictamnine (C${12}$H$9$NO$_2$), a quinoline alkaloid, is a primary bioactive compound isolated from the root bark of Dictamnus dasycarpus (Cortex Dictamni), a traditional Chinese medicinal herb . It is structurally characterized by a fused quinoline ring system with a methoxy group and a methyl substituent. This compound exhibits diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . Notably, it inhibits the adhesion and invasion of uropathogenic Escherichia coli (UPEC) by downregulating fimbriae-related genes and epithelial cell adhesion receptors .

Vorbereitungsmethoden

Chemical Synthesis of Dictamnine

Traditional Synthesis via Ozonolysis and Cyclization

The seminal work by Baxter et al. (1973) established a foundational synthetic route for this compound, yielding 48–66% through ozonolysis or osmium tetroxide–periodate oxidation followed by cyclization . The process begins with 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones or their 2,4-dimethoxy derivatives. Ozonolysis cleaves the isoprenyl side chain, generating an aldehyde intermediate, which undergoes cyclization using polyphosphoric acid (PPA) to form the furoquinoline core .

A critical step involves the rearrangement of linear precursors into angular furoquinolines, a phenomenon attributed to the steric and electronic effects of substituents on the quinoline ring . For instance, substituting the methoxy group at the 4-position enhances cyclization efficiency, while N-methylation (as in isothis compound) alters reactivity without compromising yield .

Table 1: Key Parameters in Traditional this compound Synthesis

| Starting Material | Reagent | Cyclization Agent | Yield (%) |

|---|---|---|---|

| 4-Methoxy-3-(3-methylbut-2-enyl)-2-quinolone | Ozonolysis | PPA | 48–52 |

| 2,4-Dimethoxy-3-(3-methylbut-2-enyl)quinoline | OsO₄–NaIO₄ | PPA | 58–66 |

Modern Synthetic Modifications

Recent advances focus on late-stage functionalization to enhance this compound’s bioactivity. For example, Rh₂(OAc)₄/IMes- HCl-catalyzed C–H arylation introduces aryl groups at the 2-position of the furo[2,3-b]pyridine core, achieving 53–94% yields . While this method primarily targets derivatives, it underscores the adaptability of this compound’s scaffold for structural diversification .

Extraction and Isolation from Natural Sources

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction optimizes the recovery of thermolabile alkaloids like this compound. Wang et al. (2012) demonstrated that SFE at 30 MPa and 45°C extracts this compound, obacunone, and fraxinellone from D. dasycarpus with minimal degradation . The solvent-free nature of SFE reduces post-extraction purification demands, making it superior to conventional solvent extraction .

Table 2: SFE Conditions for this compound Extraction

| Parameter | Value |

|---|---|

| Pressure | 30 MPa |

| Temperature | 45°C |

| Extraction Time | 2 hours |

| This compound Purity (Post-SFE) | 85–90% |

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC further purifies SFE extracts using a biphasic solvent system (n-hexane–ethyl acetate–methanol–water, 1:0.8:1.3:0.9) . This technique separates this compound from co-extracted limonoids and sesquiterpenes with 99.2% purity in a single step, outperforming silica gel chromatography .

Table 3: HSCCC Performance Metrics

| Compound | Amount Recovered (mg/g Extract) | Purity (%) |

|---|---|---|

| This compound | 47 | 99.2 |

| Obacunone | 24 | 98.4 |

| Fraxinellone | 83 | 99.0 |

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Synthetic routes offer higher yields (48–66%) but require multi-step organic transformations, limiting scalability . In contrast, SFE-HSCCC combinations achieve lower yields (4.7% from crude extract) but deliver pharmaceutical-grade purity (>99%) .

Economic and Environmental Impact

SFE-HSCCC reduces solvent consumption by 70% compared to traditional ethanol extraction, aligning with green chemistry principles . However, the high cost of supercritical equipment and HSCCC solvents may deter small-scale producers.

Analyse Chemischer Reaktionen

Types of Reactions

Dictamnine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, such as the installation of aryl groups through rhodium-catalyzed direct arylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Substitution: Rhodium catalysts, such as Rh2(OAc)4, are used for direct arylation reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action:

Recent studies have highlighted dictamnine's ability to inhibit cancer cell growth through various mechanisms. It has been shown to promote apoptosis and inhibit epithelial-mesenchymal transition (EMT) in cancer cells. Specifically, this compound targets hypoxia-inducible factor 1-alpha (HIF-1α) and Slug, which are crucial in tumor growth and metastasis. In vitro studies demonstrated that this compound reduces HIF-1α protein synthesis by downregulating key signaling pathways such as mTOR/p70S6K/eIF4E and MAPK pathways .

In Vivo Studies:

In xenograft models, this compound significantly inhibited tumor growth, confirming its potential as an anticancer agent. Its efficacy against lung cancer cells was also noted, particularly in overcoming resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .

Hepatotoxicity Research

Toxicological Studies:

While this compound exhibits promising therapeutic effects, it is also associated with hepatotoxicity. Studies have indicated that high doses of this compound can impair liver function, as evidenced by increased serum levels of aspartate aminotransferase and bilirubin in treated mice . The compound's hepatotoxic effects are believed to be mediated through oxidative stress and lipid metabolism disruption.

Mechanistic Insights:

Research utilizing multi-omics approaches has identified specific gene expressions and metabolic changes linked to this compound-induced liver injury. The upregulation of pro-apoptotic factors and downregulation of antioxidative enzymes were significant findings in these studies .

Antifungal Applications

Antifungal Activity:

this compound has shown potential as an antifungal agent against Candida albicans. Studies have established its minimum inhibitory concentration at 312.5 µg/ml, demonstrating effectiveness in inhibiting fungal biofilms . This discovery opens avenues for further research into this compound's application in treating fungal infections.

Summary of Applications

Wirkmechanismus

Dictamnine exerts its effects through various molecular targets and pathways. For instance, it reduces the expression of UPIa in bladder epithelial cells, which may help prevent urinary tract infections by reducing the adhesion and invasion of uropathogenic Escherichia coli . Additionally, this compound’s cytotoxic effects are related to its ability to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Dictamnine coexists with structurally and functionally related compounds in Dictamnus dasycarpus, including obacunone, fraxinellone, and limonin. Below is a detailed comparison based on pharmacological activity, toxicity, and quantitative analysis.

Structural and Quantitative Differences

Table 1: Content Comparison in CDAE and CDEE Extracts

Notes:

- CDEE (ethanol extract) enriches this compound, obacunone, and fraxinellone compared to CDAE (aqueous extract) .

- Limonin, a food additive, shows lower toxicity but is less pharmacologically active .

Pharmacological Activity

Table 2: Key Pharmacological Properties

Key Findings :

- Fraxinellone demonstrates hepatoprotective effects but low abundance in extracts .

- Obacunone contributes significantly to antioxidant activity due to its high concentration in CDAE .

Toxicity Profiles

Table 3: Cytotoxicity in HepG2 Cells (CCK-8 Assay)

| Compound | Cell Viability at High Dose | Toxicity Rank |

|---|---|---|

| This compound | 42% (p < 0.01) | Highest |

| Obacunone | 68% (p < 0.05) | Moderate |

| Fraxinellone | 58% (p < 0.01) | Intermediate |

Notes:

- This compound exhibits dose-dependent hepatotoxicity, with female mice showing higher susceptibility .

- CDEE, enriched in this compound, is more toxic than CDAE .

Pharmacokinetics and Bioavailability

Table 4: Pharmacokinetic Parameters in Rats

| Compound | Bioavailability (Oral) | LOD (ng/mL) | Recovery Rate |

|---|---|---|---|

| This compound | 68.15% | 5 | ≥80.66% |

| Fraxinellone | 45.20% | 5 | ≥91.37% |

Notes:

Biologische Aktivität

Dictamnine, a furoquinoline alkaloid derived from the plant Dictamnus dasycarpus, has garnered attention for its diverse biological activities, particularly in the fields of oncology and toxicology. This article explores the various aspects of this compound's biological activity, including its anticancer properties, hepatotoxicity, and metabolic pathways.

1. Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It exhibits multiple mechanisms of action that contribute to its efficacy against various cancer types.

- Inhibition of HIF-1α and Slug : this compound significantly reduces the protein levels of hypoxia-inducible factor 1-alpha (HIF-1α) and Slug, which are crucial for tumor progression and epithelial-mesenchymal transition (EMT). This inhibition leads to decreased cell migration and invasion in cancer cell lines such as HCT116 .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key signaling pathways. It activates caspases and alters the Bax/Bcl-2 ratio, leading to programmed cell death .

In Vivo Studies

In xenograft models, this compound treatment resulted in significant tumor growth inhibition, providing evidence for its potential use in cancer therapy. The compound's effects were observed to be dose-dependent, with higher concentrations yielding more pronounced antitumor effects .

2. Hepatotoxicity

While this compound shows promise as an anticancer agent, it is also associated with hepatotoxic effects, particularly at high doses.

Toxicological Findings

- Liver Damage Indicators : In studies involving female mice treated with high doses (15 mg/kg/day), there was a marked increase in serum aspartate aminotransferase (AST) levels, indicating liver damage. Histological analysis revealed vesicular steatosis in hepatocytes .

- Oxidative Stress : The compound induced oxidative stress and early hepatic apoptosis by upregulating pro-apoptotic factors while downregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

3. Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for assessing its therapeutic potential and safety profile.

Metabolism Studies

Recent research identified several metabolites of this compound through advanced techniques like high-performance liquid chromatography coupled with mass spectrometry. Key metabolic pathways include:

Nine metabolites were detected in urine, plasma, and fecal samples from treated mice, with two being novel findings. This information is vital for understanding how this compound is processed in the body and its potential interactions with other compounds.

4. Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

5. Case Studies

Several case studies have documented the effects of this compound on various cell lines:

- HCT116 Cell Line : this compound treatment led to reduced proliferation rates and increased apoptosis compared to untreated controls .

- HeLa Cell Line : In vitro assays demonstrated significant anti-proliferative activity against HeLa cells, suggesting its potential application in cervical cancer treatment .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study dictamnine-induced hepatotoxicity, and how are they validated?

Methodological Answer: Rodent models (e.g., male and female mice) are standard for studying gender-specific hepatotoxicity. Validation includes histopathological analysis (e.g., HE staining), serum liver enzyme assays (ALT/AST), and transcriptome profiling (RNA-seq) to identify differentially expressed genes. For example, female mice showed global DNA hypermethylation linked to upregulated Cyp2d9 and Cyp2c67, correlating with liver injury .

Q. How can researchers optimize the extraction of this compound from plant sources for reproducible yields?

Methodological Answer: Central Composite Design (CCD) with Response Surface Methodology (RSM) is recommended. Key parameters include ethanol concentration (85–95%), extraction time (80–90 minutes), and solvent-to-material ratio (15–20:1). Validate using HPLC to quantify this compound purity and yield, ensuring alignment with predicted models .

Q. What assays are critical for assessing this compound’s cytotoxicity in vitro?

Methodological Answer: Use CCK-8 assays for cell viability, Annexin V-FITC/PI staining for apoptosis, and Western blotting for apoptosis-related proteins (e.g., Cleaved PARP). For autophagy, monitor LC3B-II/I ratios and SQSTM1/p62 levels. These methods were validated in ovarian cancer A2780 cells treated with 50–75 μM this compound .

Advanced Research Questions

Q. How can conflicting data on this compound’s gender-specific hepatotoxicity be resolved?

Methodological Answer: Integrate multi-omics approaches:

- Transcriptomics (RNA-seq): Identify metabolic pathways (e.g., exogenous drug catabolism) upregulated in female mice.

- Epigenomics (WGBS): Assess DNA methylation patterns (e.g., diff.Methyl = 0.326 in Cyp2d9).

- Pharmacokinetics: Compare hepatic uptake/metabolism between genders using LC-MS. Contradictions may arise from model variability; validate findings across species and cell lines .

Q. What strategies are effective for elucidating this compound’s molecular targets in cancer pathways?

Methodological Answer: Combine network pharmacology (screening core targets via databases like PharmMapper) and molecular docking (e.g., AutoDock Vina) to predict binding affinity to proteins like PI3K and KEAP1. Validate using siRNA knockdowns and functional assays (e.g., PI3K activity via ELISA). In ovarian cancer, this compound reduced PI3K expression by 40% in vitro .

Q. How can researchers differentiate between apoptosis and autophagy in this compound-treated cells?

Methodological Answer: Use dual staining (Annexin V/PI for apoptosis, LysoTracker for autophagic vesicles) and pharmacological inhibitors (e.g., 3-MA for autophagy blockade). Confirm via Western blot:

- Apoptosis: ↑Cleaved PARP, ↓Bcl-2.

- Autophagy: ↓p62, ↑LC3B-II/I ratio. TEM imaging further distinguishes ultrastructural changes (e.g., apoptotic bodies vs. autophagosomes) .

Q. What experimental designs address the reproducibility challenges in this compound’s epigenetic studies?

Methodological Answer:

- Bisulfite Sequencing Controls: Include unmethylated/methylated DNA controls in WGBS.

- Biological Replicates: Use ≥3 cohorts per group to account for inter-individual variability.

- Functional Validation: CRISPR/Cas9-mediated gene editing (e.g., Cyp2d9 knockout) to confirm methylation-dependent effects. Report methylation differences as absolute values (e.g., diff.Methyl >0.3) with adjusted p-values .

Q. Data Analysis & Interpretation

Q. How should researchers analyze transcriptomic data to link this compound exposure to metabolic dysregulation?

Methodological Answer:

- Pathway Enrichment: Use tools like DAVID or KEGG to identify enriched pathways (e.g., fatty acid metabolism).

- Co-expression Networks: Construct WGCNA modules to cluster genes with similar expression patterns.

- Integration with Methylation Data: Overlap differentially methylated regions (DMRs) with upregulated genes (e.g., Cyp2c67 log2FC = 3.331, p = 9.77E-51) .

Q. What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer:

Eigenschaften

IUPAC Name |

4-methoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIONIXOBNMDJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041012 | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-29-7 | |

| Record name | Dictamnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dictamnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 484-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICTAMNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.